

Technical Profile: 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide

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Compound of Interest

Compound Name: 3-Chloro-n'-(3-chlorobenzoyl)benzohydrazide

CAS No.: 38192-14-2

Cat. No.: B3065343

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Executive Summary

3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide (CID 96738) represents a fundamental structural scaffold within the diacylhydrazine class of compounds. Historically significant in the development of Insect Growth Regulators (IGRs), this symmetric molecule serves as a critical chemical probe for understanding non-steroidal ecdysone receptor (EcR) agonism.

Unlike first-generation insecticides that rely on neurotoxicity, diacylhydrazines function by mimicking the insect molting hormone, 20-hydroxyecdysone (20E). CID 96738 provides the essential "O-N-N-O" pharmacophore required for receptor binding and metal chelation. This guide outlines the physicochemical profile, synthesis logic, and biological mechanisms of this compound, designed for researchers in agrochemical discovery and coordination chemistry.

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6][7]

The symmetry of CID 96738 confers high crystallinity and thermal stability. Its lipophilicity (LogP ~3.6) suggests good membrane permeability, a prerequisite for intracellular receptor targeting.

Table 1: Physicochemical Specifications

Property	Value / Description
IUPAC Name	3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide
Common Synonyms	1,2-Bis(3-chlorobenzoyl)hydrazine; m-Chlorobenzoic acid 2-(3-chlorobenzoyl)hydrazide
Molecular Formula	C ₁₄ H ₁₀ Cl ₂ N ₂ O ₂
Molecular Weight	309.15 g/mol
CAS Number	1673-47-8 (Generic for isomer class, verify specific batch)
LogP (Predicted)	3.6 ± 0.4
H-Bond Donors	2 (Amide -NH-)
H-Bond Acceptors	2 (Carbonyl -C=O)
Physical State	White to off-white crystalline solid
Solubility	Low in water; Soluble in DMSO, DMF, hot Ethanol

Synthesis Strategy: Symmetric Acylation

The Logic of Synthesis

The most robust route to CID 96738 is the double N-acylation of hydrazine. While mono-acylation is possible using controlled stoichiometry, the symmetric nature of CID 96738 allows for a "one-pot" approach using an excess of the electrophile (3-chlorobenzoyl chloride) relative to the nucleophile (hydrazine hydrate).

Critical Control Point: The reaction is exothermic. Temperature control is vital to prevent the formation of cyclized by-products (e.g., 1,3,4-oxadiazoles) via dehydration of the hydrazine

linkage.

Experimental Protocol

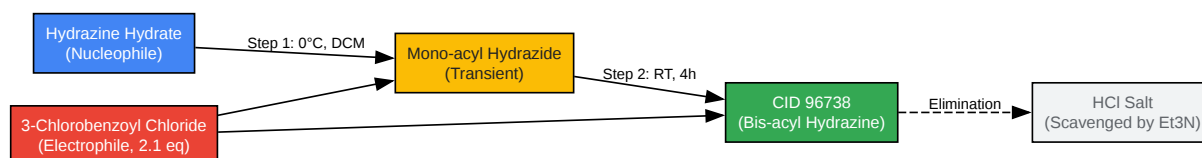
Reagents:

- Hydrazine hydrate ($\text{N}_2\text{H}_4[1]\cdot\text{H}_2\text{O}$), 80% or 100%
- 3-Chlorobenzoyl chloride (1.0 M in DCM or neat)
- Triethylamine (Et_3N) or Pyridine (Base scavenger)
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

- Preparation: Charge a flame-dried round-bottom flask with Hydrazine hydrate (10 mmol, 0.50 g) and Et_3N (22 mmol, 3.0 mL) in anhydrous DCM (50 mL). Cool to 0°C under N_2 atmosphere.
- Addition: Dropwise add 3-Chlorobenzoyl chloride (20.5 mmol, 3.59 g) diluted in DCM (10 mL) over 30 minutes. Note: Slight excess ensures complete bis-acylation.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. A heavy white precipitate (the product) typically forms.
- Work-up:
 - Filter the solid precipitate.
 - Wash the cake sequentially with dilute HCl (0.1 M, to remove amine salts), saturated NaHCO_3 (to remove unreacted acid), and cold water.
 - Wash finally with cold diethyl ether to remove organic impurities.
- Purification: Recrystallize from hot Ethanol or DMF/Water mixture.
- Drying: Vacuum dry at 60°C for 12 hours.

Visualization: Synthesis Workflow



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Caption: Stoichiometric conversion of hydrazine to symmetric bis-benzohydrazide via nucleophilic acyl substitution.

Mechanism of Action & Applications

Agrochemical: Ecdysone Receptor (EcR) Agonism

CID 96738 acts as a Non-steroidal Ecdysone Agonist. In insects, molting is regulated by the steroid hormone 20-hydroxyecdysone (20E).

- Mechanism: The diacylhydrazine motif mimics the steroid structure in 3D space, binding to the ligand-binding domain (LBD) of the Ecdysone Receptor (EcR).
- Result: This induces a conformational change that promotes dimerization with the Ultraspiracle protein (USP). The EcR/USP complex binds to Ecdysone Response Elements (EcRE) on DNA, triggering premature and lethal molting.
- Significance: While less potent than tebufenozide (which adds a t-butyl group for better pocket filling), CID 96738 is the structural parent, useful for defining the baseline activity of the symmetric scaffold.

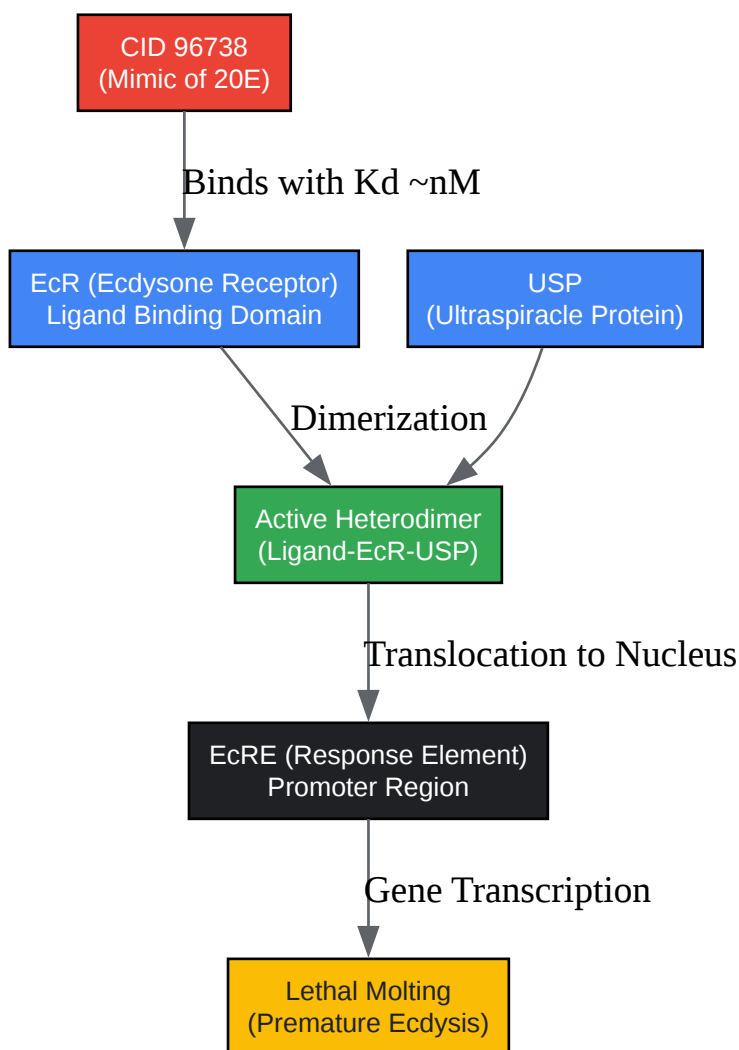
Coordination Chemistry: Metal Chelation

The O=C-NH-NH-C=O core is a bidentate ligand.

- Tautomerism: In solution, it exists in equilibrium between the keto (amide) and enol (imidic acid) forms.

- Chelation: Upon deprotonation, it coordinates transition metals (Cu^{2+} , Ni^{2+} , Zn^{2+}) through the enolic oxygens and hydrazinic nitrogens, forming stable 5-membered chelate rings. This property is often exploited to synthesize metallo-pharmaceuticals with enhanced antimicrobial activity.

Visualization: EcR Signaling Pathway



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Caption: Activation of the insect molting cascade by diacylhydrazine ligands mimicking the natural steroid hormone.[2][3]

Characterization & Quality Control

To validate the synthesis of CID 96738, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ($^1\text{H-NMR}$)

- Solvent: DMSO- d_6 (Required due to solubility).
- Amide Protons: Two distinct singlets or one broad singlet (if symmetric environment is perfectly maintained) at δ 10.5–10.8 ppm. The disappearance of the NH_2 signal from the starting hydrazide is the key indicator of reaction completion.
- Aromatic Region: Multiplets in the δ 7.4–8.0 ppm range corresponding to the 3-chlorophenyl ring protons.

Infrared Spectroscopy (FT-IR)

- Amide I (C=O): Strong band at 1640–1660 cm^{-1} .
- Amide II (N-H): Bending vibration at 1520–1550 cm^{-1} .
- N-H Stretch: Sharp band at 3200–3300 cm^{-1} .
- C-Cl Stretch: Characteristic bands at 700–750 cm^{-1} .

Safety & Handling (SDS Highlights)

- Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
- Specific Risk: Hydrazine derivatives can be toxic if inhaled or ingested. Although the bis-acylated form is more stable and less volatile than hydrazine hydrate, it should be handled in a fume hood.
- Disposal: Do not release into drains. Incineration with afterburner and scrubber is the preferred method for nitrogen-containing organics.

References

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